H-Glu(otbu)-leu-ome hcl
Description
Contextualization of Protected Dipeptides as Fundamental Building Blocks
The chemical synthesis of peptides is a stepwise process of linking amino acids together via amide (peptide) bonds. bachem.com However, amino acids possess multiple reactive functional groups (the α-amino group, the α-carboxyl group, and a potentially reactive side chain). To form a specific peptide sequence without unwanted side reactions, these groups must be temporarily masked with "protecting groups". bachem.commasterorganicchemistry.com
Protected dipeptides are fundamental building blocks in which two amino acids are already linked, with their reactive groups appropriately protected. peptanova.denih.gov Using these dipeptide units instead of single amino acids in a larger synthesis offers several advantages:
Increased Efficiency and Reduced Side Reactions: Coupling dipeptide units can accelerate the synthesis of long peptides and can help minimize cumulative side reactions that may occur during each individual amino acid coupling cycle. merckmillipore.com
Prevention of Racemization: The risk of racemization (loss of stereochemical integrity) is highest for the activated amino acid being coupled. Using dipeptides can reduce the number of activation steps where racemization is a concern. peptanova.de
Overcoming Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chain can sometimes fold and aggregate on the solid support, hindering further reactions. The incorporation of certain dipeptides, such as pseudoproline dipeptides, can disrupt these secondary structures, improving solubility and coupling efficiency. merckmillipore.comchempep.com
These building blocks are crucial for both solution-phase and solid-phase synthesis strategies, enabling the creation of complex and challenging peptide sequences with higher purity and yield. nih.govmerckmillipore.com
Significance of H-Glu(OtBu)-Leu-OMe HCl as a Model and Precursor in Peptide Synthesis
This compound serves as a significant precursor and model compound in peptide synthesis for several reasons. As a dipeptide hydrochloride, it is a stable, often crystalline solid that is easy to handle and store, a desirable quality for synthetic starting materials. bachem.com
Its primary role is that of a precursor, an intermediate building block ready for incorporation into a larger peptide chain. With a free N-terminal amine, it can be coupled to the C-terminus of a growing peptide chain or another protected amino acid. For instance, it has been used as a starting material for the synthesis of more complex derivatives like N-alkylated-α-amino methyl esters. chimia.ch
The specific protecting groups, OtBu and OMe, are chosen for their distinct removal conditions, a concept known as "orthogonal protection." masterorganicchemistry.com
The tert-butyl (OtBu) ester on the glutamic acid side chain is stable to many reaction conditions but is readily removed by treatment with moderately strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com This is highly compatible with the popular Fmoc/tBu synthesis strategy. ethz.ch
The methyl ester (OMe) at the C-terminus can be removed by saponification (hydrolysis with a base), conditions under which the OtBu group remains stable.
This orthogonality allows chemists to selectively deprotect different parts of the molecule at various stages of a complex synthesis, making this compound a valuable and versatile intermediate.
Historical Development of Synthetic Approaches to this compound and Related Structures
The synthesis of dipeptides like this compound is a direct result of over a century of developments in peptide chemistry. ethz.chresearchgate.net The journey began with early pioneering efforts and culminated in the sophisticated, highly efficient methods used today.
Emil Fischer is credited with the first rational synthesis of a dipeptide, glycylglycine, in 1901, and he also coined the term "peptide". ias.ac.innih.gov However, early methods were inefficient due to the lack of effective protecting groups. A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group, the first readily removable N-terminal protecting group. nih.govresearchpublish.com This ushered in an era of "classical" or solution-phase synthesis, allowing for the creation of biologically active peptides like oxytocin. ias.ac.innih.gov
The field was revolutionized in 1963 by R. Bruce Merrifield, who developed solid-phase peptide synthesis (SPPS). masterorganicchemistry.comethz.ch By anchoring the first amino acid to an insoluble polymer resin, Merrifield created a process that was faster, easier to automate, and allowed for higher yields by simplifying the purification process to simple washing and filtration steps. nih.gov The original SPPS strategy utilized the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection. ethz.ch
A further key development was the introduction of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Louis A. Carpino in the 1970s. ethz.chnih.gov This led to the modern Fmoc/tBu orthogonal strategy, where the Fmoc group is removed with a mild base, while acid-labile side-chain protecting groups (like the OtBu in this compound) remain intact until the final cleavage from the resin with a strong acid. masterorganicchemistry.comnih.gov
The synthesis of this compound itself would typically be achieved through a coupling reaction between an N-terminally protected glutamic acid derivative, such as Boc-Glu(OtBu)-OH or Fmoc-Glu(OtBu)-OH, and leucine (B10760876) methyl ester hydrochloride (H-Leu-OMe·HCl). nih.gov This reaction is facilitated by a coupling reagent to activate the carboxylic acid, followed by deprotection of the N-terminus to yield the final hydrochloride salt.
Table 2: Key Milestones in the Development of Peptide Synthesis
| Year | Development | Significance | Key Figure(s) |
|---|---|---|---|
| 1901 | First rational synthesis of a dipeptide (glycylglycine). ias.ac.innih.gov | Established the fundamental principles of forming a peptide bond in a controlled manner. | Emil Fischer |
| 1932 | Introduction of the benzyloxycarbonyl (Cbz) protecting group. nih.govresearchpublish.com | Provided the first reliable and reversible N-terminal protecting group, enabling controlled, stepwise synthesis. | Max Bergmann & Leonidas Zervas |
| 1963 | Invention of Solid-Phase Peptide Synthesis (SPPS). masterorganicchemistry.comethz.ch | Dramatically simplified peptide synthesis, making it faster, more efficient, and automatable. Awarded the Nobel Prize in Chemistry in 1984. | R. Bruce Merrifield |
| 1970 | Introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. ethz.chnih.gov | Offered an alternative N-terminal protection strategy using mild base for removal, forming the basis of the widely used orthogonal Fmoc/tBu method. | Louis A. Carpino |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H31ClN2O5 |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C16H30N2O5.ClH/c1-10(2)9-12(15(21)22-6)18-14(20)11(17)7-8-13(19)23-16(3,4)5;/h10-12H,7-9,17H2,1-6H3,(H,18,20);1H/t11-,12-;/m0./s1 |
InChI Key |
VTHAXQMWKMFKIK-FXMYHANSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)OC(C)(C)C)N.Cl |
sequence |
XL |
Origin of Product |
United States |
Synthetic Methodologies for H Glu Otbu Leu Ome Hcl and Its Integration into Higher Peptides
Solution-Phase Synthesis Strategies for H-Glu(OtBu)-Leu-OMe HCl
Solution-phase synthesis, while often more labor-intensive than solid-phase methods for long peptides, remains a highly relevant technique for the preparation of short peptide fragments and dipeptides like this compound. This classical approach allows for purification of intermediates at each step, ensuring high purity of the final product.
The formation of the peptide bond between the glutamic acid and leucine (B10760876) residues is a critical step that requires the activation of a carboxylic acid group. nih.gov A variety of conventional coupling reagents are employed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. uniurb.it These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amino group of the other amino acid.
Common classes of coupling reagents include:
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used activators. They react with the carboxyl group of an N-protected glutamic acid derivative to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amino group of the leucine methyl ester. To suppress side reactions and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. sigmaaldrich.com
Phosphonium (B103445) Salts: Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP®) are known for their high efficiency and low tendency to cause racemization. researchgate.net They activate the carboxyl group by forming a benzotriazolyl ester, which is a highly reactive acylating agent. sigmaaldrich.com
Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most popular coupling reagents. sigmaaldrich.comsigmaaldrich.com They generate active esters in situ, leading to rapid and clean coupling reactions. sigmaaldrich.com HATU, which incorporates the HOAt moiety, is particularly effective for sterically hindered couplings. sigmaaldrich.com
The general procedure involves dissolving the N-protected H-Glu(OtBu)-OH and H-Leu-OMe HCl in a suitable aprotic solvent, adding a tertiary base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA)) to neutralize the hydrochloride and facilitate the reaction, followed by the addition of the coupling reagent.
| Coupling Reagent Class | Example(s) | Additive(s) | Key Features |
| Carbodiimides | DCC, DIC | HOBt, HOAt | Cost-effective; byproduct (DCU) can be difficult to remove. |
| Phosphonium Salts | PyBOP® | None required | High efficiency; low racemization; stable. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | None required | Fast reaction rates; widely used in automated synthesis. |
The mixed anhydride (B1165640) method is a classical and cost-effective technique for peptide bond formation. thieme-connect.de This approach involves the activation of the N-protected amino acid's carboxyl group by reacting it with a chloroformate, typically isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM) at low temperatures. thieme-connect.de This reaction forms a mixed anhydride, which is highly reactive towards the amino group of the incoming amino acid ester.
The key steps for synthesizing this compound via this method are:
Activation: An N-protected glutamic acid derivative, such as Boc-Glu(OtBu)-OH or Z-Glu(OtBu)-OH, is dissolved in an anhydrous solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) and cooled to a low temperature (typically -15 °C). NMM is added, followed by the dropwise addition of isobutyl chloroformate to form the mixed anhydride.
Coupling: A pre-cooled solution of H-Leu-OMe (liberated from its hydrochloride salt with a base) is then added to the mixed anhydride. The coupling reaction is generally rapid, even at low temperatures.
Work-up: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials.
This method is valued for its rapid reaction rates, high yields, and the ease of removal of byproducts. thieme-connect.de Careful control of the reaction temperature is crucial to minimize side reactions, such as the formation of urethane (B1682113) byproducts or racemization.
Stepwise elongation in solution phase is the fundamental process of building a peptide chain one amino acid at a time. wikipedia.org The synthesis of this compound is a classic example of a single elongation step. The process begins with two protected amino acid derivatives: one with a protected N-terminus and a free carboxyl group (e.g., Boc-Glu(OtBu)-OH), and another with a free amino group and a protected C-terminus (e.g., H-Leu-OMe). nih.gov
The general cycle for this single step involves:
Activation and Coupling: The carboxyl group of the N-protected glutamic acid is activated using one of the methods described above (e.g., coupling reagents or mixed anhydride) and then reacted with the amino group of the leucine methyl ester to form the protected dipeptide, Boc-Glu(OtBu)-Leu-OMe.
Purification: The protected dipeptide is purified from byproducts and excess reagents, often through extraction and crystallization or chromatography.
Deprotection: The N-terminal protecting group (e.g., Boc) is removed. For a Boc group, this is typically achieved using an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. This step yields the final product, this compound.
This stepwise approach, while methodical, ensures that a pure, well-characterized product is obtained before proceeding to further elongation steps, which is a key advantage of solution-phase synthesis. rsc.org
Solid-Phase Peptide Synthesis (SPPS) Approaches Utilizing this compound as a Building Block
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the standard method for synthesizing peptides. wikipedia.org It involves assembling a peptide chain on an insoluble polymeric support (resin). jpt.com Using pre-formed dipeptide units like this compound as building blocks in SPPS can be a highly effective strategy. This approach can help to overcome challenges associated with the stepwise addition of single amino acids, such as difficult coupling reactions or the formation of side products like diketopiperazines. ub.edu
The first step in an SPPS protocol that utilizes a dipeptide building block is the covalent attachment of this unit to the solid support. nih.gov The choice of resin and attachment strategy depends on the desired C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide).
For C-terminal Carboxylic Acids: Wang resin or 2-chlorotrityl chloride (CTC) resin are commonly used. rsc.org The protected dipeptide, for instance, Fmoc-Glu(OtBu)-Leu-OH (which would be prepared separately), is attached to the resin. The CTC resin is particularly advantageous as it allows for the attachment of the protected peptide under mild conditions, minimizing racemization, and the final peptide can be cleaved under mildly acidic conditions that leave side-chain protecting groups intact if desired. luxembourg-bio.com
For C-terminal Amides: Rink Amide or Pal Amide resins are suitable choices. rsc.org The synthesis would typically start with the resin, and the dipeptide would be coupled onto a growing chain or as the first unit to an amino-functionalized resin.
When using this compound directly, it would typically be used to elongate a peptide chain already attached to the resin. The N-terminus of the resin-bound peptide is deprotected, and then a coupling reaction is performed with an N-protected version of the glutamic acid residue, followed by coupling with the leucine methyl ester. More efficiently, a protected version like Fmoc-Glu(OtBu)-Leu-OH would be synthesized in solution first and then coupled to the resin-bound peptide in a single step.
A cornerstone of successful SPPS is the use of an orthogonal protecting group strategy. nih.govpeptide.com This ensures that one type of protecting group can be selectively removed in the presence of others. researchgate.net The dipeptide this compound is designed to be compatible with the most common orthogonal scheme in modern SPPS: the Fmoc/tBu strategy. iris-biotech.de
Temporary Nα-Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. iris-biotech.de It is stable to acidic conditions but is readily removed by treatment with a secondary amine base, typically a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). ub.edu
Permanent Side-Chain Protecting Groups: The side-chain functional groups are protected with acid-labile groups. peptide.com In the case of this compound, the γ-carboxyl group of glutamic acid is protected as a tert-butyl (tBu) ester (OtBu). This group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, typically trifluoroacetic acid (TFA). iris-biotech.de
This orthogonality is critical. nih.gov During SPPS, the Fmoc group of the N-terminal residue is removed at the beginning of each cycle to allow for the coupling of the next amino acid (or dipeptide building block). The tBu protecting group on the glutamic acid side chain remains intact throughout the entire synthesis. iris-biotech.de In the final step, after the full peptide sequence has been assembled, the peptide is cleaved from the resin, and all the permanent side-chain protecting groups (like OtBu) are removed simultaneously using a strong acid cocktail, often containing TFA and scavengers to prevent side reactions. peptide.comiris-biotech.de
| Protecting Group | Chemical Name | Function | Cleavage Condition | Orthogonal To |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Temporary Nα-protection | 20% Piperidine in DMF (Base) | tBu (Acid-labile) |
| tBu (OtBu) | tert-Butyl | Permanent side-chain protection | Trifluoroacetic Acid (TFA) (Acid) | Fmoc (Base-labile) |
Green Chemistry Principles in the Synthesis of this compound and Related Peptides
The synthesis of peptides, including the dipeptide derivative this compound, has traditionally relied on methods that generate significant chemical waste and utilize hazardous materials. The principles of green chemistry offer a framework for developing more sustainable and environmentally benign synthetic routes. These principles focus on reducing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable feedstocks. In the context of producing this compound and its integration into larger peptides, green chemistry is being applied through the exploration of alternative solvents, solvent-free reaction conditions, and the development of sustainable catalyst systems.
Alternative Solvents and Reaction Media
A primary focus of green chemistry in peptide synthesis is the replacement of conventional polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). tandfonline.com These solvents are widely used for their excellent solvating properties but are classified as hazardous and toxic for reproduction. tandfonline.comgyrosproteintechnologies.com The search for greener alternatives is driven by regulatory restrictions, such as those from the European Union, and a growing commitment to sustainable manufacturing. gyrosproteintechnologies.com
Key considerations for an alternative solvent include its ability to swell the resin in solid-phase peptide synthesis (SPPS), dissolve amino acid derivatives and coupling reagents, and facilitate efficient deprotection and coupling reactions. biotage.com Researchers have identified several promising green solvents and solvent systems. peptide.com Binary mixtures, such as Dimethyl sulfoxide (B87167) (DMSO)/Ethyl acetate (B1210297) (EtOAc), offer tunable polarity, which can be optimized for specific reaction conditions. gyrosproteintechnologies.com Other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have also been investigated as potential replacements for DMF. biotage.compeptide.com Studies have shown that 2-MeTHF can yield high crude purity and low racemization potential in dipeptide synthesis. biotage.com Even water, the most environmentally benign solvent, is being explored for SPPS reactions to reduce hazardous waste production. advancedchemtech.com
| Solvent/System | Classification | Key Advantages in Peptide Synthesis | Challenges |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, less toxic than DMF/NMP | Provides high crude purity, low racemization potential. biotage.com | Requires optimization for Fmoc-deprotection steps. biotage.com |
| Cyclopentyl methyl ether (CPME) | Greener ether solvent | Substantially less toxic than DMF/NMP. biotage.com | Deprotection conditions are highly sensitive to solvent choice. biotage.com |
| Dimethyl sulfoxide (DMSO)/Ethyl acetate (EtOAc) | Binary mixture of less hazardous solvents | Adjustable polarity allows for reaction optimization. gyrosproteintechnologies.com | Mixture composition needs to be tailored for each step. |
| N-Butylpyrrolidinone (NBP) | Polar aprotic solvent | Good performance in SPPS, not classified as reprotoxic. tandfonline.com | Newer solvent, long-term environmental impact less studied. |
| Water | Benign solvent | Eliminates hazardous organic waste. advancedchemtech.com | Solubility issues with many protected amino acids and reagents. peptide.com |
Solventless Mechanochemical Approaches: Reactive Extrusion
An even more advanced green approach is the elimination of solvents altogether. Mechanochemistry, specifically reactive extrusion using a twin-screw extruder (TSE), is an emerging technique for the solventless synthesis of peptides. chemistryviews.orgchemrxiv.org This method uses mechanical force to initiate chemical reactions between solid reagents, drastically reducing or eliminating the need for solvents. researchgate.net
In this process, protected amino acids and coupling reagents are fed into the extruder. The shearing and kneading action of the rotating screws provides the energy for peptide bond formation. researchgate.net This technique has been successfully applied to the synthesis of dipeptides and tripeptides with minimal epimerization. chemistryviews.org A notable application was the continuous, large-scale synthesis of the dipeptide sweetener aspartame, demonstrating the industrial viability of the approach. chemistryviews.orgpolypeptide.com The reaction can be performed with only a small amount of a liquid additive, such as ethyl acetate, or in some cases, completely solvent-free. chemistryviews.orgresearchgate.net Reactive extrusion offers significant advantages, including continuous manufacturing, scalability, reduced waste, and intensification of the process, making it a highly promising green methodology for producing peptides like the precursors to this compound. researchgate.net
Catalyst Systems for Sustainable Peptide Bond Formation
Traditional peptide synthesis relies on stoichiometric amounts of coupling reagents, which generate significant byproducts and waste. acs.org A key goal of green chemistry is to replace these reagents with catalytic systems that can promote peptide bond formation with high efficiency and atom economy.
Various catalytic strategies are under development. Boron-based catalysts, such as boronic acids, have been shown to facilitate direct dehydrative amide bond formation, bypassing the need for pre-activation of the carboxylic acid. researchgate.net These catalysts operate by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Another approach involves the development of bifunctional organocatalysts that mimic enzymatic mechanisms. acs.orgacsgcipr.org These small molecule catalysts can efficiently couple amino acids with standard protecting groups at low catalyst loadings (e.g., 5 mol%) and have shown potential for use in solid-phase synthesis. acs.org The rational design of these catalysts draws inspiration from the active sites of enzymes and aims to create a microenvironment that facilitates the condensation reaction while minimizing side reactions like racemization. acs.org These catalytic methods represent a paradigm shift in peptide synthesis, moving away from wasteful stoichiometric reagents towards more sustainable and efficient processes. acs.org
Chemoenzymatic Synthesis of Peptides Incorporating this compound or its Precursors
Chemoenzymatic peptide synthesis (CEPS) combines the selectivity of enzymes with the versatility of chemical synthesis, offering a green and efficient alternative to purely chemical methods. nih.govqyaobio.com This approach utilizes enzymes, typically proteases or lipases, to catalyze the formation of peptide bonds under mild, aqueous, or low-organic solvent conditions. nih.gov This method avoids the harsh reagents and laborious protection/deprotection steps associated with traditional synthesis, and the inherent stereoselectivity of enzymes eliminates the risk of racemization. nih.gov
Enzyme Selection and Optimization for Dipeptide Formation
The success of chemoenzymatic synthesis hinges on the proper selection of the enzyme. The most commonly used enzymes are hydrolases, such as serine proteases (e.g., α-chymotrypsin, trypsin, subtilisin) and cysteine proteases (e.g., papain), which can catalyze the reverse reaction of hydrolysis—peptide bond formation—under specific conditions. nih.govqyaobio.com The choice of enzyme depends on its substrate specificity. For the synthesis of a dipeptide like a precursor to this compound, an enzyme would be selected based on its ability to recognize the C-terminal of the glutamate (B1630785) derivative (the acyl donor) and the N-terminal of the leucine derivative (the nucleophile).
Enzyme engineering, through techniques like site-directed mutagenesis or random mutagenesis, plays a crucial role in optimizing biocatalysts for specific synthetic tasks. qyaobio.com Engineering can enhance an enzyme's stability in organic solvents, increase its catalytic activity, or alter its substrate specificity to accept non-natural or protected amino acids, thereby broadening the scope of chemoenzymatic synthesis. qyaobio.comscispace.com
| Enzyme Class | Examples | Typical Acyl Donor Specificity | Key Characteristics for Synthesis |
|---|---|---|---|
| Serine Proteases | α-Chymotrypsin, Trypsin, Subtilisin | Chymotrypsin: Aromatic/hydrophobic residues (e.g., Phe, Tyr). Trypsin: Basic residues (e.g., Arg, Lys). | High catalytic activity, well-characterized mechanisms. nih.gov |
| Cysteine Proteases | Papain, Bromelain | Broad specificity, can accept various amino acid residues. | Often used for oligomerization and synthesis of peptides with specific sequences. qyaobio.com |
| Lipases/Esterases | Lipase B from Candida antarctica (CALB) | Broad substrate scope, not limited to amino acid recognition. | High stability in organic solvents, useful for protected precursors. nih.gov |
Biocatalytic Approaches in Organic or Low-Water Systems
A major challenge in using hydrolases for synthesis is preventing the newly formed peptide bond from being immediately cleaved by the same enzyme. To shift the thermodynamic equilibrium from hydrolysis to synthesis, reactions are often conducted in non-aqueous environments. nih.gov These can include organic solvents, biphasic systems, or reaction media with very low water content. nih.govrsc.org
In low-water systems, the enzyme is often immobilized on a solid support, which can improve its stability and allow for easy recovery and reuse. nih.gov The minimal water present is just enough to maintain the enzyme's catalytically active conformation but not enough to promote significant hydrolysis. fao.org For instance, the chymotrypsin-catalyzed reaction between Z-Phe-OMe and Leu-NH2 has been studied in various organic solvents, with acetonitrile (B52724) and ethyl acetate showing high product yields (91-93%) at low water concentrations (2-4%). nih.gov This approach combines the high reaction rates of kinetically controlled synthesis with the product stability of thermodynamically controlled synthesis, making it a powerful strategy for producing dipeptides and other peptide fragments. nih.gov
Protecting Group Strategies and Orthogonality in H Glu Otbu Leu Ome Hcl Chemistry
Role and Reactivity of the tert-Butyl Ester (OtBu) on Glutamic Acid
In the structure of H-Glu(OtBu)-Leu-OMe HCl, the side-chain carboxyl group of the glutamic acid residue is protected as a tert-butyl ester. This specific protection strategy is vital in both solid-phase and solution-phase peptide synthesis. nbinno.com The primary role of the OtBu group is to prevent the glutamic acid side chain from participating in undesired reactions, such as amide bond formation during the coupling of the next amino acid in a growing peptide chain. nbinno.comchemimpex.com The bulky nature of the tert-butyl group provides steric hindrance that contributes to its stability, while its electronic properties dictate its unique cleavage mechanism under acidic conditions. chemimpex.com
The tert-butyl ester is classified as an acid-labile protecting group, meaning it is readily cleaved under acidic conditions. peptide.com The deprotection mechanism is initiated by the protonation of the ester's carbonyl oxygen by a strong acid. This is followed by the cleavage of the carbon-oxygen bond to release the free carboxylic acid and a highly stable tertiary carbocation, the tert-butyl cation. stackexchange.com This cation is typically scavenged by a nucleophilic species in the reaction mixture or eliminates a proton to form isobutene gas. stackexchange.compeptide.com
The conditions for deprotection can be tuned from harsh to mild, depending on the other functional groups present in the molecule. Strong acids like trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM), are commonly used for complete deprotection at the end of a synthesis. peptide.com However, for more selective removal, various other acidic systems have been developed. nih.govsemanticscholar.orgorganic-chemistry.org
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 50-95% TFA in Dichloromethane (DCM) at room temperature. | A standard and highly effective method. Scavengers (e.g., triisopropylsilane, dithiothreitol) are often added to prevent side reactions from the tert-butyl cation. peptide.com |
| Hydrogen Fluoride (HF) | Anhydrous HF at 0°C. | A very strong acid used in Boc-based solid-phase peptide synthesis; requires specialized equipment due to its hazardous nature. nih.gov |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in a solvent like DCM. | A Lewis acid catalyst that allows for milder, more selective deprotection compared to strong Brønsted acids. nih.govresearchgate.net |
| Aqueous Phosphoric Acid (H₃PO₄) | Concentrated H₃PO₄ in an organic solvent. | An environmentally benign and mild reagent for selective cleavage of tert-butyl esters and ethers. organic-chemistry.org |
A key advantage of the tert-butyl ester is its stability across a wide range of reaction conditions, which is crucial for orthogonal protection strategies in multi-step syntheses. biosynth.com The OtBu group is notably stable to:
Basic Conditions: It is completely resistant to the basic conditions used for the deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) group, such as treatment with piperidine (B6355638). This orthogonality is the foundation of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis. biosynth.compeptide.com
Catalytic Hydrogenation: The OtBu group is stable during catalytic hydrogenation, a method often used to remove benzyl-type (Bn) protecting groups.
Nucleophiles: It is generally resistant to attack by common nucleophiles used in peptide coupling reactions.
This robust stability allows for the selective deprotection of other groups on the peptide chain without affecting the glutamic acid side chain until desired. chemimpex.com
Role and Reactivity of the Methyl Ester (OMe) on Leucine (B10760876)
The C-terminal amino acid of the dipeptide, leucine, is protected as a methyl ester (OMe). This group serves to neutralize the negative charge of the carboxylate, improving solubility in organic solvents and preventing it from reacting during the coupling of its N-terminus to another amino acid. cdnsciencepub.com
In contrast to the acid-labile OtBu group, the methyl ester is typically removed under basic conditions via a process known as saponification. cdnsciencepub.com This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated during acidic workup to yield the free carboxylic acid. researchgate.net
The choice of base is critical, as some conditions can lead to side reactions, most notably racemization at the alpha-carbon of the C-terminal amino acid. cdnsciencepub.comgoogle.com Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) because it can effectively hydrolyze the ester under milder conditions, thereby minimizing the risk of racemization. google.comgoogle.com Another consideration is transesterification, a potential side reaction where the methyl group is exchanged with another alcohol if present in the reaction mixture under either basic or acidic catalysis. google.com
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Lithium Hydroxide (LiOH) | Aqueous LiOH in a solvent like Tetrahydrofuran (B95107) (THF) or Methanol (B129727) (MeOH). | Often the preferred reagent due to its high reactivity, allowing for mild conditions that reduce the risk of racemization. google.comgoogle.com |
| Sodium Hydroxide (NaOH) | Aqueous NaOH in THF or MeOH. | Effective, but can require harsher conditions, which may increase the risk of racemization and other side reactions. google.com |
| Potassium Hydroxide (KOH) | Aqueous KOH in an alcohol solvent. | Similar in reactivity to NaOH. researchgate.net |
Significance of the Hydrochloride (HCl) Salt
The dipeptide ester is supplied and handled as a hydrochloride salt. This is not merely a consequence of synthesis but a deliberate choice to enhance the compound's physical and chemical properties.
Peptides and amino acid derivatives are often converted into salt forms to improve their stability, solubility, and handling characteristics. cymitquimica.com In this compound, the hydrochloride salt is formed by the protonation of the free N-terminal amino group of the glutamic acid residue. This offers several advantages:
Enhanced Stability: The protonated amine (ammonium chloride) is less nucleophilic and less prone to degradation than the free amine. This increases the compound's shelf-life and prevents unwanted side reactions like diketopiperazine formation. google.com For certain peptides, HCl salts have shown better stability against oxidation compared to other common salts like acetate (B1210297) or trifluoroacetate. google.comambiopharm.com
Improved Handling: Amino acid esters can be oils or low-melting-point solids. Converting them to a salt typically yields a stable, free-flowing crystalline solid that is easier to weigh and handle accurately. cymitquimica.combachem.com
Increased Solubility: The salt form often enhances solubility in aqueous or polar protic solvents, which can be beneficial for certain reaction or purification protocols. cymitquimica.com
Before the N-terminus can be coupled to another amino acid, the HCl salt must be neutralized with a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to liberate the free amine.
Role in Amine Nucleophilicity and Protonation State Control
In peptide synthesis, precise control over the reactivity of the α-amino group is fundamental to ensure the correct sequence assembly and to prevent undesirable side reactions. biosynth.com For a peptide fragment like this compound, the N-terminal amine is present as a hydrochloride salt. This protonated state is a deliberate and crucial feature for controlling its chemical behavior.
The nucleophilicity of an amine is directly related to the availability of its lone pair of electrons. When the amine is in its free base form (-NH2), it is strongly nucleophilic and can readily attack electrophilic centers, such as an activated carboxyl group of another amino acid, to form a peptide bond. libretexts.orgresearchgate.net However, this high reactivity can also lead to unwanted reactions if not properly managed.
Protonation of the amine to form an ammonium (B1175870) salt (-NH3+ Cl-), as is the case in this compound, effectively neutralizes its nucleophilicity. libretexts.org The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, making it unavailable for donation. This renders the N-terminus inert to coupling reactions, enhancing the compound's stability and shelf-life, and preventing oligomerization.
The control of the amine's reactivity is therefore achieved by manipulating its protonation state through careful pH adjustment. creative-peptides.com To activate the dipeptide for a subsequent coupling step, the ammonium salt must be neutralized by the addition of a non-nucleophilic base. This process, known as deprotonation or "free-basing," regenerates the nucleophilic free amine, allowing it to participate in the desired peptide bond formation. This reversible control is a cornerstone of peptide chemistry, allowing for the stepwise and orderly construction of complex peptide chains. wikipedia.org
Table 1: Protonation State and its Effect on N-Terminal Amine Reactivity
| State | Chemical Form | Nucleophilicity | Role in Synthesis | Activation Method |
| Protonated | -NH3+ Cl- | Very Low / Negligible | Protected, stable, non-reactive | Addition of a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize the salt |
| Deprotonated (Free Base) | -NH2 | High | Active, ready for coupling | N/A (This is the active form) |
Orthogonality with Other Common Protecting Groups in Fragment Condensation
Orthogonality is a critical concept in the synthesis of complex peptides, particularly in strategies involving the condensation of protected fragments. peptide.comorganic-chemistry.org An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, which must remain intact. biosynth.com The protecting groups within this compound—the side-chain tert-butyl (OtBu) ester and the C-terminal methyl ester (OMe)—are chosen for their specific labilities and their orthogonality with other commonly used protecting groups.
The tert-butyl (OtBu) group is a classic acid-labile protecting group. It is stable under the basic conditions used to remove Fmoc groups and the hydrogenolysis conditions used to remove Benzyl-type groups. iris-biotech.de However, it is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA). peptide.com
The methyl ester (OMe) group serves to protect the C-terminal carboxyl group. It is stable to the acidic conditions used for Boc-deprotection and the basic conditions for Fmoc-deprotection. masterorganicchemistry.comlibretexts.org Its removal is typically achieved through saponification with a base like sodium hydroxide, conditions which are generally harsher and distinct from those used for most other protecting groups during chain elongation. libretexts.org
This orthogonality is vital in fragment condensation. A synthetic strategy might involve coupling this compound with another peptide fragment that has a temporary N-terminal protecting group, such as Fmoc or Boc. During the subsequent removal of that N-terminal group, the OtBu and OMe groups on the this compound moiety must remain unaffected. For example, if the peptide chain is being extended using Fmoc chemistry, the OtBu group will be completely stable to the repeated piperidine treatments required for Fmoc removal. peptide.com
The table below illustrates the orthogonality of the OtBu and OMe protecting groups with other standard protecting groups used in peptide synthesis, highlighting the specific conditions required for their removal.
Table 2: Orthogonality of Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Typical Application | Cleavage Conditions | Orthogonal to OtBu? | Orthogonal to OMe? |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | N-α-Amine | 20-50% Piperidine in DMF (Base-labile) | Yes | Yes |
| tert-Butoxycarbonyl | Boc | N-α-Amine, Side-chain Amine (Lys) | Trifluoroacetic Acid (TFA) (Acid-labile) | No (Cleaved simultaneously) | Yes |
| Benzyl | Bzl | Side-chain Ether (Ser, Thr), Ester (Asp, Glu) | Catalytic Hydrogenolysis (H2/Pd) | Yes | Yes |
| Benzyloxycarbonyl | Z (or Cbz) | N-α-Amine | Catalytic Hydrogenolysis (H2/Pd), HBr/AcOH | Yes | Yes |
| Allyloxycarbonyl | Alloc | Side-chain Amine (Lys) | Pd(0) catalyst (e.g., Pd(PPh3)4) | Yes | Yes |
| Trityl | Trt | Side-chain Amine (Lys), Thiol (Cys), Imidazole (His) | Very mild acid (e.g., 1% TFA in DCM) | No (Potentially cleaved) | Yes |
| tert-Butyl Ester | OtBu | Side-chain Carboxyl (Asp, Glu) | Trifluoroacetic Acid (TFA) | N/A | Yes |
| Methyl Ester | OMe | C-terminal Carboxyl | Saponification (e.g., NaOH) | Yes | N/A |
This robust orthogonality ensures that complex, multi-fragment peptides can be assembled with high fidelity, as each set of protecting groups can be addressed independently without disturbing others, thereby minimizing side reactions and maximizing the yield of the target molecule. ub.eduresearchgate.net
Mechanistic and Stereochemical Considerations in H Glu Otbu Leu Ome Hcl Transformations
Racemization Prevention and Control during Coupling Reactions
Racemization, the conversion of a chiral amino acid into a mixture of L- and D-isomers, represents a significant challenge in peptide synthesis. bachem.com This process can compromise the biological activity and structural integrity of the target peptide. In the context of H-Glu(OtBu)-Leu-OMe HCl, racemization is a concern during any coupling step, for instance, when another amino acid is added to its N-terminus. The primary mechanism involves the formation of a planar oxazol-5(4H)-one intermediate from the activated carboxylic acid, which can be protonated and deprotonated at the α-carbon, leading to a loss of stereochemical integrity. thieme-connect.de
Several factors during the peptide coupling reaction can influence the stereochemical purity of the product. Careful selection of reagents and reaction conditions is paramount to preserving the α-carbon's configuration. nih.gov
Protecting Groups: The nature of the Nα-protecting group is critical. Urethane-based protecting groups, such as 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), are designed to suppress racemization by reducing the propensity for oxazolone (B7731731) formation. bachem.comnih.govnih.gov
Coupling Reagents and Additives: The choice of activating agent significantly impacts racemization levels. While highly reactive reagents can accelerate coupling, they may also increase the risk of epimerization. nih.gov The addition of auxiliary nucleophiles, or additives, is a common strategy to minimize this side reaction. Reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. bachem.compeptide.comluxembourg-bio.com Carbodiimide-based activation, when used without additives, can lead to significant racemization, whereas uronium or phosphonium (B103445) salt reagents (e.g., HBTU) are generally considered safer in this regard, especially when combined with an additive. luxembourg-bio.com
Base and Solvent: The presence of an organic base, often required for the coupling reaction, can promote racemization by facilitating the abstraction of the α-proton from the oxazolone intermediate. thieme-connect.de Weaker bases are sometimes preferred to mitigate this effect. bachem.com The polarity of the solvent can also play a role in the reaction pathway.
Temperature and Activation Time: Elevated temperatures and prolonged pre-activation times can increase the extent of racemization. nih.gov Therefore, couplings are often performed at room temperature or below, with minimal time between activation and reaction with the amine component.
Amino Acid Structure: Certain amino acids, notably histidine and cysteine, are particularly susceptible to racemization during activation. nih.govpeptide.com
The following table summarizes the effect of different coupling reagents on the racemization of select Fmoc-protected amino acids when coupled to L-Leu-OtBu.
| Fmoc-Amino Acid | Coupling Reagent | L-Product/D-Product Ratio |
| Fmoc-L-His(Trt)-OH | HBTU/HOBt/DIEA | 97.2/2.8 |
| Fmoc-L-His(Trt)-OH | HATU/HOAt/DIEA | 99.1/0.9 |
| Fmoc-L-His(Trt)-OH | EDCl/HOBt | 88.0/12.0 |
| Fmoc-L-Ser(tBu)-OH | HBTU/HOBt/DIEA | >99.9/0.1 |
| Fmoc-L-Ser(tBu)-OH | HATU/HOAt/DIEA | >99.9/0.1 |
| Fmoc-L-Cys(Trt)-OH | HBTU/HOBt/DIEA | 93.6/6.4 |
| Fmoc-L-Cys(Trt)-OH | HATU/HOAt/DIEA | 97.4/2.6 |
This data is derived from a study on the effect of coupling reagents on α-C racemization. nih.govresearchgate.net
Accurate quantification of racemization is essential for quality control in peptide synthesis. Several analytical techniques are employed for this purpose.
Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are the most common methods. nih.govcat-online.com This typically involves hydrolyzing the peptide into its constituent amino acids, derivatizing them with a suitable reagent, and then separating the D- and L-enantiomers chromatographically for quantification. cat-online.com
Mass Spectrometry (MS): Tandem mass spectrometry can be combined with isotopic labeling to identify specific sites of racemization within a peptide sequence. acs.org One method involves hydrolyzing the peptide in deuterated acid (e.g., DCl/D₂O). Racemization during this hydrolysis step is accompanied by deuterium (B1214612) exchange at the α-carbon, allowing for differentiation from racemization that occurred during synthesis. cat-online.com
NMR Spectroscopy: High-field nuclear magnetic resonance (NMR) spectroscopy can sometimes be used to distinguish between diastereomeric peptides formed due to racemization, although this is often challenging due to spectral overlap.
Classical Assays: Historically, methods like the Anderson and Young tests were used. thieme-connect.de These assays involve coupling specific model dipeptides under defined conditions and then quantifying the resulting diastereomeric products, often through fractional crystallization or chromatography. thieme-connect.de
Side Reaction Pathways and Mitigation Strategies
Beyond racemization, other side reactions can occur during the synthesis and handling of peptides containing glutamic acid, such as this compound.
Intramolecular cyclization involving the side-chain carboxyl group is a well-documented side reaction in peptide synthesis, particularly for aspartic acid.
Aspartimide Formation: This reaction, while specific to aspartic acid residues, provides a crucial mechanistic model for understanding the analogous reaction with glutamic acid. It involves the nucleophilic attack of the peptide backbone nitrogen on the side-chain β-carboxyl group (often an ester), forming a five-membered succinimide (B58015) ring, known as an aspartimide. nih.goviris-biotech.de This reaction is strongly promoted by the basic conditions used for Fmoc-group removal (e.g., piperidine) and is highly sequence-dependent, with Asp-Gly and Asp-Ser sequences being particularly problematic. peptide.comiris-biotech.de The resulting aspartimide is unstable and can be opened by nucleophiles (like piperidine (B6355638) or water) to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, both of which can be racemized. nih.goviris-biotech.de
Glutarimide (B196013) Formation: Glutamic acid residues can undergo a similar intramolecular cyclization to form a six-membered glutarimide ring. stackexchange.com Although a six-membered ring is thermodynamically stable, glutarimide formation is generally less frequent than aspartimide formation in standard solid-phase peptide synthesis (SPPS). However, certain sequences can promote this side reaction. stackexchange.comnih.gov For instance, a study on the synthesis of cyclic RGD peptides found that a Glu(Gly)-OAll sequence readily led to glutarimide formation, catalyzed by bases like piperidine. nih.gov This reaction disrupts the peptide chain and leads to significant impurities.
Mitigation Strategies: Several strategies have been developed to suppress the formation of these cyclic imides.
| Side Reaction | Mitigation Strategy | Mechanism of Action |
| Aspartimide/Glutarimide | Use of sterically hindered side-chain protecting groups (e.g., β-trialkylmethyl esters for Asp). nih.goviris-biotech.de | The bulky group physically blocks the nucleophilic attack of the backbone nitrogen on the side-chain carbonyl. iris-biotech.de |
| Aspartimide/Glutarimide | Addition of an acid or HOBt to the Fmoc deprotection reagent (piperidine). researchgate.netpeptide.com | The additive protonates the backbone amide, reducing its nucleophilicity and thus slowing the rate of cyclization. |
| Aspartimide/Glutarimide | Introduction of a backbone-protecting group (e.g., Dmb, Hmb) on the nitrogen of the preceding residue. peptide.comiris-biotech.de | The bulky group on the amide nitrogen prevents the necessary conformation for intramolecular attack. |
| Glutarimide | Incorporating a sterically hindered amino acid adjacent to the glutamic acid residue. stackexchange.comnih.gov | The bulky side chain of the neighboring residue sterically inhibits the cyclization reaction. nih.gov |
The formation of a peptide hydrazide is typically not a side reaction but a deliberate synthetic transformation to create a valuable intermediate for further ligation strategies. oup.com A peptide C-terminal ester, such as the methyl ester in this compound, can be converted to a peptide hydrazide by treatment with hydrazine (B178648) (NH₂NH₂).
Peptide hydrazides are key precursors for several peptide coupling methods:
Acyl Azide (B81097) Method: The hydrazide can be converted to a highly reactive acyl azide by treatment with nitrous acid. oup.com The acyl azide then couples with the N-terminal amine of another peptide or amino acid with a low risk of racemization.
Native Chemical Ligation (NCL): Peptide hydrazides can be converted into peptide thioesters, which are essential components for NCL. iris-biotech.denih.gov NCL allows for the chemoselective ligation of two unprotected peptide fragments, enabling the synthesis of large proteins.
While the formation is deliberate, side reactions can occur during the handling and use of peptide hydrazides. For example, omitting trifluoroacetic acid (TFA) during certain workup procedures can prevent the unwanted side reaction of hydrazide trifluoroacetylation. iris-biotech.de Furthermore, some peptide hydrazines have been observed to undergo oxidative decomposition under certain reaction conditions. nih.gov
Conformational Analysis of this compound and its Derivatives
The biological function of a peptide is intrinsically linked to its three-dimensional conformation, which is dictated by the rotational freedom around the single bonds of the peptide backbone (phi, ψ angles) and the amino acid side chains (chi angles). The conformational preferences of a dipeptide like this compound can provide insight into the secondary structures it might favor within a larger polypeptide chain.
Computational studies on model dipeptides reveal that specific regions of the Ramachandran plot are energetically favored. nih.govresearchgate.net The most stable conformations often correspond to those that allow for the formation of intramolecular hydrogen bonds and minimize steric clashes. For most amino acids, energy minima are found in the regions corresponding to the right-handed α-helix and the β-strand or polyproline II (PPII) helix. nih.govresearchgate.net
Leucine (B10760876) Conformational Preferences: Leucine, with its isobutyl side chain, is a strong helix-promoting residue. Computational analyses of N-acetyl-L-leucine-N'-methylamide have identified numerous stable conformers in both the gas phase and in solution. acs.org The preferred conformations are generally located in the α-helical and β-strand regions of the Ramachandran plot.
Glutamic Acid Conformational Preferences: Glutamic acid residues also show conformational preferences for α-helical and β-strand structures. Experimental studies on polypeptides with alternating glutamic acid and leucine residues have shown that their conformation is highly sensitive to the environment. nih.gov In pure water, they tend to adopt a random coil conformation. However, the addition of specific metal cations can induce transitions to either β-sheet or α-helical structures. nih.gov
The bulky tert-butyl (OtBu) protecting group on the glutamic acid side chain in this compound would be expected to have a significant impact on the local conformation by sterically restricting the rotational freedom of the side chain (χ angles) and potentially influencing the backbone (φ, ψ) angles. This steric hindrance could favor more extended conformations to minimize unfavorable interactions between the side chains.
Influence of Protecting Groups on Dipeptide Conformation
The conformational preferences of the dipeptide this compound are heavily influenced by the steric and electronic nature of its protecting groups. The bulky tert-butyl group on the glutamic acid side-chain and the methyl ester on the leucine C-terminus play pivotal roles in dictating the local geometry of the peptide backbone.
The tert-butyl (OtBu) group, with its large van der Waals radius, imposes significant steric hindrance. This bulkiness can restrict the rotational freedom around the chi (χ) dihedral angles of the glutamic acid side chain. Consequently, certain side-chain conformations that would lead to steric clashes with the peptide backbone or the adjacent leucine residue are disfavored. This restriction can, in turn, influence the preferred backbone dihedral angles, phi (φ) and psi (ψ), of the glutamic acid residue. Computational studies and experimental data from analogous dipeptides with bulky side-chain protecting groups suggest that such steric constraints can favor more extended or, conversely, specific turn-like conformations to alleviate steric strain.
The C-terminal methyl ester (OMe) also contributes to the conformational landscape. While less sterically demanding than the OtBu group, the methyl ester can influence the planarity of the C-terminal carboxyl group and its ability to act as a hydrogen bond acceptor. The electronic properties of the ester can also subtly affect the charge distribution and electrostatic interactions within the dipeptide.
The interplay between these two protecting groups can lead to a defined set of low-energy conformations for the dipeptide in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism, often complemented by molecular modeling, are instrumental in elucidating these preferred conformations. For instance, the observation of specific nuclear Overhauser effects (NOEs) in 2D NMR experiments can provide distance constraints between protons, helping to define the spatial arrangement of the dipeptide.
| Dihedral Angle | Typical Range (in degrees) for Extended Conformation | Typical Range (in degrees) for β-turn Conformation |
| φ (Glu) | -150 to -60 | -60 to -90 |
| ψ (Glu) | +120 to +180 | -30 to +60 |
| φ (Leu) | -150 to -60 | -80 to -120 |
| ψ (Leu) | +120 to +180 | +80 to +150 |
| ω (peptide bond) | ~180 (trans) | ~180 (trans) |
| Table 1: Representative dihedral angle ranges for extended and β-turn conformations in dipeptides. The specific values for this compound would require experimental determination, but these ranges illustrate the conformational space influenced by the protecting groups. |
Implications for Higher-Order Peptide Structures
The conformational biases imposed by the protecting groups on the this compound dipeptide have profound implications for its role as a building block in the synthesis of larger peptides and its ability to nucleate or disrupt higher-order structures.
The propensity of a dipeptide to adopt a specific conformation, such as a β-turn, can act as a template for the folding of a growing peptide chain. A β-turn is a crucial secondary structure element that allows a peptide chain to reverse its direction. The sequence Glu-Leu itself has a moderate intrinsic propensity to form β-turns. The steric bulk of the OtBu group on the glutamic acid side chain can further promote the formation of certain types of β-turns by restricting other, more extended conformations. If the dipeptide preferentially adopts a turn-like structure, it can facilitate the formation of antiparallel β-sheets or hairpin motifs in larger peptides.
Conversely, the steric hindrance from the protecting groups can also disrupt the formation of certain secondary structures. For example, the bulky OtBu group might sterically hinder the formation of a tightly packed α-helix if the glutamic acid residue were to be incorporated into a helical segment. The conformational rigidity imposed by the protecting groups can thus be a double-edged sword, either promoting or preventing the formation of specific secondary structures.
During solid-phase peptide synthesis (SPPS), the conformation of the resin-bound peptide can significantly impact coupling efficiency. A dipeptide unit that adopts a well-defined, non-aggregated conformation is more likely to present its reactive N-terminus for efficient coupling to the next amino acid. The protecting groups on this compound, by influencing its conformation, can therefore affect the efficiency of peptide elongation and the purity of the final product.
The stereochemical integrity of the chiral centers in the dipeptide is also of paramount importance. The protecting groups can influence the susceptibility of the α-carbons to racemization during activation and coupling steps. The bulky OtBu group can provide a degree of steric shielding, potentially reducing the rate of side reactions that could lead to loss of stereochemical purity.
| Higher-Order Structure | Potential Influence of this compound |
| β-Turns | The bulky OtBu group may promote specific turn types, acting as a nucleation site for folding. |
| β-Sheets | A predisposition to form β-turns can facilitate the formation of antiparallel β-sheets. |
| α-Helices | Steric hindrance from the OtBu group could potentially disrupt the formation of a stable α-helix. |
| Peptide Aggregation | A well-defined, non-aggregated conformation can improve coupling efficiency in SPPS. |
| Table 2: Potential implications of the conformational preferences of this compound on the formation of higher-order peptide structures. |
Applications of H Glu Otbu Leu Ome Hcl As a Synthetic Building Block in Academic Research
Construction of Complex Peptide Sequences
The primary application of H-Glu(OtBu)-Leu-OMe HCl is in the stepwise or convergent synthesis of peptides. The tert-butyl (OtBu) protecting group on the glutamic acid side chain and the methyl ester (-OMe) on the leucine (B10760876) C-terminus offer an orthogonal protection strategy, which is fundamental to modern peptide synthesis. This allows for selective deprotection and chain elongation, preventing unwanted side reactions. oup.com
This compound and its closely related analogues are employed as dipeptide units to be incorporated into larger peptide chains. This "dipeptide block" approach can be more efficient than adding amino acids one by one, particularly in solid-phase peptide synthesis (SPPS). The use of pre-formed dipeptides can help to overcome synthetic challenges such as difficult coupling reactions or aggregation of the growing peptide chain on the solid support. luxembourg-bio.com
For example, a closely related building block, Fmoc-Glu(OtBu)-Leu-OAll, has been synthesized and used in the solid-phase assembly of peptide selenoesters. In this research, the protected dipeptide, containing the core Glu(OtBu)-Leu structure, was anchored to a resin and further elongated to create a more complex peptide sequence. This demonstrates the utility of the Glu(OtBu)-Leu fragment in building specific, biologically relevant peptide chains.
Fragment condensation is a powerful strategy for the synthesis of large peptides and small proteins. This approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution or on a solid support to form the final, full-length polypeptide. nih.govbachem.com this compound is an ideal starting material for creating such fragments.
After coupling another amino acid or peptide to its N-terminus, the resulting protected peptide can have its C-terminal methyl ester saponified (hydrolyzed) to reveal a carboxylic acid. This fragment is then activated and coupled to the N-terminus of another peptide fragment. Conversely, the N-terminus of this compound can be deprotected and coupled to a C-terminally activated peptide fragment. The OtBu group on the glutamic acid side chain remains stable during these coupling steps and is typically removed during the final global deprotection step, often using strong acids like trifluoroacetic acid (TFA). thieme-connect.de This strategy has been employed in the hybrid solid- and solution-phase synthesis of insulinotropic peptides. nih.gov
Table 1: Protecting Groups in this compound and Their Roles
| Group | Chemical Formula | Position | Function in Synthesis | Cleavage Condition |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Glutamic Acid Side Chain (γ-Carboxyl) | Prevents side chain from reacting during peptide bond formation. | Strong Acid (e.g., Trifluoroacetic Acid) |
| Methyl Ester (OMe) | -OCH₃ | Leucine C-Terminus (α-Carboxyl) | Protects the C-terminus; can be selectively removed (e.g., by saponification) for fragment condensation. | Base (e.g., NaOH) or Acid Hydrolysis |
| Hydrochloride (HCl) | HCl | N-Terminus (α-Amine) | Forms a stable salt with the free amine, improving shelf-life and handling. Neutralized before coupling. | Base (e.g., DIEA, NMM) |
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. upc.edu The Glu-Leu sequence is found in numerous bioactive peptides, making this compound a relevant starting point for designing mimics of these peptides.
One strategy in peptidomimetic design is to alter the standard amide backbone of the peptide. upc.edu For instance, aza-peptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, are a class of peptidomimetics with altered conformational properties. Protected dipeptides are crucial for synthesizing these modified structures. Research into novel protease inhibitors has involved the synthesis of complex building blocks like Cbz-Asp(OtBu)-Glu(OtBu)-Val-OMe, which are then elaborated into aza-peptide aldehydes and ketones. nih.gov A protected Glu-Leu dipeptide could similarly be used as a precursor to aza-peptides or other backbone-modified structures, where the inherent recognition elements of the glutamic acid and leucine side chains are preserved.
The side chain of glutamic acid offers a convenient point for chemical modification to create constrained or cyclic peptide analogues. rsc.org In this approach, the peptide backbone is cyclized or attached to a non-peptidic scaffold to lock it into a specific, biologically active conformation.
Research has shown that modified glutamic acid analogues can serve as effective scaffolds for creating macrocyclic peptidomimetics. rsc.org For example, a novel, orthogonally protected glutamic acid analogue was designed to act as a ring-closing junction in peptide macrocycles that target the polo-like kinase 1 (Plk1) polo-box domain, a protein-protein interaction target in cancer research. rsc.org The glutamic acid side chain was modified to include a tether that could be used for macrocyclization. While this specific example did not use the Glu-Leu sequence, it establishes a clear precedent for using glutamic acid derivatives as versatile scaffolds. The this compound building block could be similarly modified at its N-terminus and then used as a foundation for building linear precursors for macrocyclization, where the Glu-Leu motif is desired for biological activity.
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govopenaccessjournals.com These libraries are then screened for biological activity to identify lead compounds in drug discovery. nih.govamericanpeptidesociety.org Peptide libraries are a common application of this technology.
This compound is a suitable building block for the creation of peptide libraries. In the "split-and-mix" synthesis method, a solid support (resin) is split into multiple portions. researchgate.net A different building block (like an amino acid or a dipeptide) is coupled to the resin in each portion. The portions are then mixed back together. This process is repeated for several cycles, exponentially increasing the diversity of the peptide sequences, with each bead of resin ultimately holding a unique sequence. researchgate.net
As a dipeptide building block, this compound could be used in a library synthesis to ensure the constant presence of the Glu-Leu motif, while varying the surrounding amino acids. This would create a "focused" library, designed to explore the structure-activity relationship around this specific dipeptide core. While general principles of combinatorial synthesis are well-established, specific research documenting the use of this compound in a library was not identified. However, its chemical properties make it fully compatible with standard combinatorial workflows used to generate libraries of peptides and peptidomimetics for screening against therapeutic targets. nih.govescholarship.org
Generation of Dipeptide and Oligopeptide Libraries
Protected dipeptides like this compound are fundamental components in the construction of dipeptide and oligopeptide libraries. These libraries, which consist of a large number of different but structurally related peptides, are powerful tools in chemical biology and medicinal chemistry for the discovery of new bioactive molecules. The synthesis of such libraries is often carried out using combinatorial chemistry techniques, such as solid-phase peptide synthesis (SPPS).
In a typical workflow for generating an oligopeptide library, this compound can be coupled with a variety of amino acids or other peptide fragments. The free N-terminus of the glutamic acid residue allows for the extension of the peptide chain, while the protected side chain and C-terminus prevent unwanted side reactions.
Table 1: Illustrative Example of a Dipeptide Library Generation
| Building Block | Coupled Amino Acid | Resulting Tripeptide Structure |
| H-Glu(OtBu)-Leu-OMe | Alanine (Ala) | Ala-Glu(OtBu)-Leu-OMe |
| H-Glu(OtBu)-Leu-OMe | Valine (Val) | Val-Glu(OtBu)-Leu-OMe |
| H-Glu(OtBu)-Leu-OMe | Phenylalanine (Phe) | Phe-Glu(OtBu)-Leu-OMe |
| H-Glu(OtBu)-Leu-OMe | Proline (Pro) | Pro-Glu(OtBu)-Leu-OMe |
This table illustrates the straightforward generation of a small library of tripeptides by coupling different amino acids to the N-terminus of the this compound dipeptide. This process can be expanded to create vast libraries of longer oligopeptides.
Screening Applications of Compound-Derived Libraries
Once a dipeptide or oligopeptide library has been synthesized using this compound as a core structure, it can be screened for a wide range of biological activities. The structural diversity within the library increases the probability of identifying "hit" compounds with desired properties. These screening assays are typically performed in a high-throughput format.
Common screening applications for such libraries include:
Enzyme Inhibition Assays: Libraries can be screened to identify peptides that inhibit the activity of specific enzymes, which is a common strategy in drug development.
Receptor Binding Assays: These assays are used to find peptides that bind to a specific cellular receptor, potentially acting as agonists or antagonists.
Antimicrobial Assays: Peptide libraries are often screened for their ability to inhibit the growth of bacteria, fungi, or other pathogens.
Table 2: Hypothetical Screening Results of a Tripeptide Library
| Tripeptide | Target Enzyme Inhibition (IC50) | Receptor Binding Affinity (Ki) |
| Ala-Glu(OtBu)-Leu-OMe | > 100 µM | 50 µM |
| Val-Glu(OtBu)-Leu-OMe | 75 µM | 25 µM |
| Phe-Glu(OtBu)-Leu-OMe | 15 µM | 5 µM |
| Pro-Glu(OtBu)-Leu-OMe | 90 µM | 80 µM |
The data in this table represents a hypothetical outcome of a screening campaign, where the tripeptide containing phenylalanine shows the most promising activity for both enzyme inhibition and receptor binding.
Precursor for Diketopiperazine Synthesis
This compound is an excellent precursor for the synthesis of diketopiperazines (DKPs). DKPs are six-membered cyclic dipeptides that represent a privileged scaffold in medicinal chemistry due to their conformational rigidity and metabolic stability. They are found in nature and exhibit a wide range of biological activities.
Cyclization Reactions to Form Diketopiperazines
The conversion of the linear dipeptide H-Glu(OtBu)-Leu-OMe to its corresponding diketopiperazine, cyclo(Glu(OtBu)-Leu), involves an intramolecular cyclization reaction. This reaction is typically promoted by the deprotection of the N-terminal amine, followed by nucleophilic attack of the free amine onto the C-terminal methyl ester. This process is often facilitated by heat or the presence of a mild base.
The general reaction scheme is as follows: this compound → [H-Glu(OtBu)-Leu-OMe] → cyclo(Glu(OtBu)-Leu) + CH₃OH
The reaction is driven by the formation of the thermodynamically stable six-membered ring. The tert-butyl protecting group on the glutamic acid side chain remains intact under these conditions, allowing for further functionalization if desired.
Table 3: Typical Conditions for Diketopiperazine Formation
| Starting Material | Reaction Conditions | Product | Yield |
| This compound | 1. Neutralization with a mild base (e.g., triethylamine) in an organic solvent (e.g., methanol (B129727) or toluene). 2. Reflux for several hours. | cyclo(Glu(OtBu)-Leu) | Typically moderate to high |
The resulting diketopiperazine, cyclo(Glu(OtBu)-Leu), can then be used as a scaffold for the synthesis of more complex molecules or be screened for its own biological activity.
Advanced Analytical Methodologies in H Glu Otbu Leu Ome Hcl Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for separating and purifying H-Glu(OtBu)-Leu-OMe HCl from reaction mixtures and for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a primary technique for the qualitative and quantitative analysis of this compound. bldpharm.com In the context of its synthesis, reversed-phase HPLC (RP-HPLC) is frequently employed to monitor the progress of the peptide coupling reaction. By taking small aliquots from the reaction mixture over time, researchers can track the consumption of starting materials and the formation of the desired dipeptide product. This allows for the optimization of reaction conditions such as time, temperature, and reagent concentration.
For purity assessment, a high-resolution analytical column is used to separate the target compound from any unreacted starting materials, by-products, or degradation products. The purity is typically determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area detected, often by a UV detector at a wavelength around 214 nm where the peptide bond absorbs. Commercial suppliers often report purities of ≥98% as determined by HPLC. afbiochem.com.cn
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) (ACN) |
| Gradient | Linear gradient, e.g., 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
Preparative Chromatography for Product Purification
Following synthesis, this compound must be isolated from the crude reaction mixture. Preparative HPLC is the method of choice for this purification. ignited.in This technique operates on the same principles as analytical HPLC but utilizes larger columns with a greater amount of stationary phase to handle higher sample loads. peptide.com
The process involves scaling up the separation method developed at the analytical scale. waters.com A focused gradient is often developed to maximize the resolution between the target peptide and closely eluting impurities. waters.com The crude peptide mixture, often dissolved in a solvent like DMSO, is injected onto the column. teledyneisco.com Fractions are collected as the eluent exits the column, and these fractions are then analyzed by analytical HPLC to identify those containing the pure product. The pure fractions are combined and lyophilized to yield the final this compound as a solid powder. peptide.com
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are vital for confirming that the correct chemical structure has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.
¹H NMR spectroscopy confirms the presence of all the distinct proton environments within the molecule. For this compound, this includes characteristic signals for the leucine (B10760876) side chain (isobutyl group), the glutamic acid side chain, the tert-butyl ester protecting group, the methyl ester group, and the protons on the peptide backbone (α-hydrogens and amide N-H). The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal information about adjacent protons.
¹³C NMR spectroscopy provides complementary information by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the peptide bond, the tert-butyl ester, and the methyl ester. Certificates of analysis for similar compounds often confirm that the ¹H NMR spectrum is consistent with the expected structure. medchemexpress.com
| Proton Group | Structure Fragment | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Leucine side chain (CH₃)₂ | -CH(CH₃ )₂ | ~0.9 |
| tert-Butyl (CH₃)₃ | -C(CH₃ )₃ | ~1.4 |
| Glu/Leu side chain CH/CH₂ | -CH₂ -CH (CH₃)₂ / -CH₂ -CH₂ -COO- | ~1.5 - 2.5 |
| Methyl Ester (OCH₃) | -CO-OCH₃ | ~3.7 |
| α-Hydrogens (α-H) | -NH-CH -CO- | ~4.0 - 4.5 |
| Amine/Amide (NH/NH₃⁺) | -CO-NH - / -NH₃ ⁺Cl⁻ | ~8.0 - 8.6 |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound, thereby confirming its elemental composition. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. ESI allows the intact molecule to be ionized, usually by protonation, forming the molecular ion [M+H]⁺.
The mass-to-charge ratio (m/z) of this ion is then measured by the mass analyzer. For this compound, the molecular formula is C₁₆H₃₁ClN₂O₅, with a molecular weight of 366.88 g/mol . a2bchem.com Mass spectrometry would be expected to show a prominent peak corresponding to the cation (C₁₆H₃₀N₂O₅) at m/z ≈ 331.2, confirming the mass of the organic component of the salt.
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₆H₃₁ClN₂O₅ |
| Molecular Weight | 366.88 g/mol |
| Monoisotopic Mass (of cation) | 330.2155 g/mol |
| Expected [M+H]⁺ Ion (m/z) | ~331.2 |
Chiral Analysis for Stereochemical Purity Determination
This compound is a chiral molecule, constructed from the L-isomers of glutamic acid and leucine. It is crucial to verify that the stereochemical integrity of the amino acid precursors is maintained throughout the synthesis, as the presence of the diastereomeric forms (D-Glu or D-Leu) could have significant impacts on its biological or chemical properties.
Chiral analysis is performed to determine the stereochemical purity or enantiomeric excess (ee) of the final product. rsc.org This is typically accomplished using chiral chromatography, either gas chromatography (GC) or, more commonly, HPLC, with a chiral stationary phase (CSP). The CSP is designed to interact differently with the L,L-dipeptide and any potential L,D-, D,L-, or D,D-diastereomers, resulting in different retention times. This allows for the separation and quantification of the stereoisomers, confirming that the product consists predominantly of the desired L,L-isomer.
Theoretical and Computational Investigations Involving H Glu Otbu Leu Ome Hcl
Molecular Modeling of Dipeptide Conformations
Molecular modeling techniques are instrumental in exploring the vast conformational landscape of peptides. For dipeptides like H-Glu(OtBu)-Leu-OMe HCl, understanding the accessible conformations is crucial as it dictates their biological activity and physical properties.
Conformational analysis of dipeptides, often performed using molecular mechanics and dynamics, reveals the energetically favorable spatial arrangements of the molecule. researchgate.net These studies typically involve the systematic rotation of torsion angles within the peptide backbone and side chains to identify low-energy conformers. researchgate.net The resulting conformational patterns are influenced by a combination of steric effects and intramolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net For instance, the formation of specific secondary structures like β-turns and γ-turns can be predicted based on these calculations. researchgate.net
Recent advancements in computational methods, such as the development of visualized and quantitative conformational analysis tools, offer a more comprehensive understanding beyond the traditional Ramachandran plot. acs.org These methods, based on Cα–Cβ atom coordinates, allow for the alignment-free analysis of peptide fragments and the classification of secondary structures. acs.org This approach is particularly useful for analyzing peptidomimetics and understanding how their three-dimensional structures relate to their target peptides. acs.org
The table below summarizes key aspects of molecular modeling applied to dipeptide conformations.
| Modeling Technique | Key Parameters Analyzed | Insights Gained |
| Molecular Mechanics | Torsion angles, steric energies, non-bonded interactions | Identification of low-energy conformers, prediction of secondary structures (β-turns, γ-turns) |
| Molecular Dynamics | Trajectories of atoms over time, potential energy surfaces | Understanding of conformational flexibility and dynamics |
| Visualized Conformational Analysis (e.g., PCD plot) | Cα–Cβ bond vectors | Alignment-free classification of secondary structures, comparison of peptidomimetic conformations |
Quantum Chemical Calculations of Reactivity and Protecting Group Stability
Quantum chemical calculations, such as those based on density functional theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and stability of molecules like this compound. These methods are crucial for predicting reaction mechanisms and assessing the stability of protecting groups under various conditions.
The stability of the tert-butyl (OtBu) protecting group on the glutamic acid residue is a key consideration in peptide synthesis. The OtBu group is known for its stability to a wide range of reagents but can be cleaved under acidic conditions. organic-chemistry.orgorganic-chemistry.org Quantum chemical calculations can model the deprotection mechanism, providing insights into the transition states and activation energies involved. This information is valuable for optimizing deprotection protocols and minimizing side reactions. Aqueous phosphoric acid has been shown to be an effective and mild reagent for the deprotection of tert-butyl esters. organic-chemistry.org
Furthermore, these calculations can elucidate the reactivity of the dipeptide in coupling reactions. By mapping the electron density and identifying the most nucleophilic and electrophilic sites, chemists can predict the outcome of reactions and design more efficient synthetic strategies. For example, understanding the stereospecificity of enzymes involved in peptide synthesis can be aided by quantum mechanics/molecular mechanics (QM/MM) simulations, which can determine the energy barriers for different stereoisomers. rsc.org
Key findings from quantum chemical calculations are summarized in the table below.
| Calculation Type | Property Investigated | Significance |
| Density Functional Theory (DFT) | Electronic structure, reaction energies | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. |
| QM/MM Simulations | Enzyme-substrate interactions, activation energies | Understanding enzyme stereospecificity and catalytic mechanisms. rsc.org |
| Ab initio Molecular Orbital Theory | Conformational energies, intramolecular interactions | Detailed analysis of the forces governing peptide conformation. researchgate.net |
In Silico Design of Synthetic Pathways and Reaction Optimization
Computational tools are increasingly being used to design and optimize synthetic routes for peptides, a field known as in silico synthesis design. lipotrue.comfrontiersin.orgnih.gov These approaches aim to reduce the time and cost associated with traditional trial-and-error methods by predicting the most efficient pathways and reaction conditions. nih.gov
For a dipeptide like this compound, retrosynthesis software can be employed to identify potential starting materials and synthetic transformations. These programs utilize databases of known reactions to propose viable synthetic routes.
The table below highlights different in silico approaches for synthesis design and optimization.
| In Silico Approach | Application | Benefit |
| Retrosynthesis Software | Identification of potential synthetic routes | Streamlines the process of designing a synthesis plan. |
| Machine Learning Models | Prediction of reaction outcomes and yields | Optimizes reaction conditions and minimizes failed experiments. nih.govacs.org |
| Molecular Docking and Dynamics | Modeling of peptide-protein interactions | Guides the design of peptides with specific binding properties. nih.gov |
| AI-Accelerated Platforms | High-throughput virtual screening of peptide libraries | Rapidly identifies promising peptide candidates for further development. ai-techpark.com |
Future Research Directions in H Glu Otbu Leu Ome Hcl Utilization
Development of Novel Protecting Groups and Deprotection Strategies
The efficiency of peptide synthesis is heavily reliant on the strategic use of protecting groups. creative-peptides.com The H-Glu(OtBu)-Leu-OMe HCl dipeptide already employs two common protecting groups: the tert-butyl (tBu) group for the glutamic acid side-chain carboxyl and the methyl ester (OMe) for the C-terminus of leucine (B10760876). medchemexpress.comcaymanchem.com The tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are standard for protecting the α-amino group. libretexts.org
Future research will likely focus on developing new protecting groups that offer enhanced orthogonality and milder deprotection conditions, which is crucial for synthesizing complex and sensitive peptides. ub.edu For instance, the development of Group-Assisted Purification (GAP) protecting groups, which facilitate purification by avoiding traditional chromatography or recrystallization, could be applied to dipeptide building blocks. nih.gov Another area of exploration involves light-labile or enzyme-cleavable protecting groups, which would allow for highly selective deprotection under non-harsh conditions, preserving the integrity of the growing peptide chain.
Research is also moving towards minimizing protecting group-related side reactions. For example, the use of Fmoc-Cl in preparing protected amino acids can lead to the formation of Fmoc-dipeptides and other impurities. ub.edu The development of alternative reagents like Fmoc-2-MBT aims to circumvent these issues, yielding cleaner products. ub.edu Applying these improved strategies to the synthesis of the precursor amino acids for this compound would enhance its purity and utility.
| Protecting Group Strategy | Advantage | Potential Application for this compound |
| Group-Assisted Purification (GAP) | Avoids chromatography and recrystallization. nih.gov | Simplifies the purification of peptides synthesized using the dipeptide block. |
| Photolabile Groups | Removal with light offers high selectivity. | Enables specific deprotection steps without chemical reagents that could affect the OtBu or OMe groups. |
| Enzyme-Labile Groups | Cleavage under highly specific and mild biological conditions. | Useful for late-stage deprotection or in biological settings. |
| Improved Fmoc Reagents (e.g., Fmoc-2-MBT) | Reduces side-product formation during amino acid protection. ub.edu | Increases the purity of the initial dipeptide, leading to higher fidelity in the final peptide product. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The landscape of peptide synthesis is being transformed by the advent of flow chemistry and automated synthesis platforms. amidetech.comchemrxiv.org These technologies offer significant advantages over traditional batch synthesis, including precise reaction control, enhanced safety, and dramatically reduced synthesis times. amidetech.comchimia.ch Automated fast-flow peptide synthesis (AFPS) can reduce the time to incorporate a single amino acid from over an hour to just a few minutes. chemrxiv.orgpentelutelabmit.com
Integrating dipeptide building blocks like this compound into these automated systems is a key future direction. Using pre-formed dipeptides can accelerate the synthesis of long or repetitive peptide sequences. Flow-based systems, which utilize HPLC pumps to deliver reagents to a solid-phase reactor, are well-suited for such strategies. amidetech.com The ability to collect real-time data via in-line analytics (e.g., UV-Vis spectroscopy) during flow synthesis allows for immediate optimization and quality control. chimia.ch Researchers have successfully used automated flow chemistry to synthesize protein chains up to 164 amino acids long, demonstrating the power of this approach. amidetech.comnih.gov
Future work will involve optimizing the coupling conditions for dipeptide blocks within flow reactors, studying their solubility in various solvent systems used in flow chemistry, and developing protocols to seamlessly incorporate them into fully automated synthesis cycles.
Exploration of Non-Canonical Amino Acid Analogs Derived from this compound
The use of non-canonical amino acids (ncAAs) is a powerful strategy for creating peptidomimetics with enhanced stability, novel structural properties, and improved therapeutic potential. nih.govnih.gov Starting with this compound, several avenues exist for creating novel analogs.
One approach is to replace either the glutamic acid or leucine residue with a non-canonical counterpart. For example, leucine could be substituted with tert-leucine (Tle) or norleucine (Nle) to introduce different steric or hydrophobic properties. nih.gov Similarly, the glutamic acid could be replaced by an analog with a different side-chain length or functionality.
Another strategy involves the chemical modification of the existing residues. The glutamic acid side chain, once deprotected, offers a handle for further chemical elaboration. The N-terminus of the dipeptide can also be modified. These modifications can introduce bio-orthogonal handles for "click" chemistry, allowing the peptide to be conjugated to other molecules like fluorophores or drug payloads. nih.gov The incorporation of ncAAs can confer resistance to proteolytic degradation, a major hurdle for peptide-based therapeutics. nih.gov
| Non-Canonical Amino Acid | Potential Property Modification |
| tert-Leucine (Tle) | Induces conformational constraints. nih.gov |
| Norleucine (Nle) | Acts as a methionine isostere; enhances helicity. nih.gov |
| γ-Amino Acids | Can alter backbone folding and proteolytic stability. nih.gov |
| Fluorinated Amino Acids | Can enhance metabolic stability and binding affinity. |
| Proline Analogs | Introduce specific turns or rigid structures into the peptide backbone. nih.gov |
Advanced Mechanistic Studies of Peptide Bond Formation and Side Reactions
The formation of a peptide bond is a fundamental dehydration condensation reaction where the carboxyl group of one amino acid reacts with the amino group of another. wikipedia.org In a laboratory setting, this process requires activation of the carboxyl group, often using carbodiimides, to proceed efficiently. libretexts.org While this mechanism is well-understood in principle, its intricacies, especially when using pre-formed dipeptides in solution or solid-phase synthesis, warrant deeper investigation.
Future mechanistic studies will focus on the kinetics and thermodynamics of coupling a dipeptide like this compound to another amino acid or peptide chain. Due to its resonance stabilization, the peptide bond is relatively unreactive, but side reactions can occur. wikipedia.org Advanced analytical techniques, including mass spectrometry and NMR, can be used to study these processes in real-time. nih.gov
A key area of concern is racemization at the chiral centers of the amino acids, particularly at the C-terminal residue of the activated peptide segment. The choice of coupling reagents, solvents, and temperature can significantly influence the extent of racemization. Another potential side reaction is the intramolecular cyclization of the dipeptide to form a diketopiperazine, especially after deprotection of the N-terminus. Understanding the precise conditions that favor the desired peptide bond formation over these side reactions is critical for improving synthetic outcomes. acs.org
Computational Design for Enhanced Synthetic Efficiency and Selectivity
Computational modeling has become an indispensable tool in drug discovery and is increasingly being applied to optimize chemical synthesis. frontiersin.org Designing peptide sequences is a computationally complex problem due to the vast number of possible combinations. acs.org For a synthesis involving this compound, computational approaches can be leveraged in several ways.
Firstly, quantum mechanics (QM) and molecular dynamics (MD) simulations can model the peptide bond formation reaction at an electronic level. youtube.com This can help predict the transition states and activation energies for different coupling reagents and conditions, guiding the selection of the most efficient synthetic route. youtube.com Such models can also predict potential side reactions and help devise strategies to minimize them.
Secondly, computational tools can assist in the rational design of novel peptide structures based on the Glu-Leu scaffold. By modeling the interaction of these peptides with a biological target, researchers can computationally screen large virtual libraries of analogs to identify candidates with high binding affinity and specificity before undertaking costly and time-consuming laboratory synthesis. mdpi.comnih.gov Machine learning algorithms are also being developed to predict the properties of designed peptides and even to "hallucinate" entirely new protein folds. frontiersin.org As these computational methods grow in sophistication, they will play an increasingly vital role in maximizing the synthetic efficiency and therapeutic potential of building blocks like this compound.
Q & A
Q. What analytical methods are recommended to verify the purity and structural integrity of H-Glu(OtBu)-Leu-OMe·HCl?
To confirm purity, reverse-phase HPLC with a C18 column and UV detection (210–220 nm) is standard. Use a gradient of water/acetonitrile (0.1% TFA) for optimal separation. For structural validation, electrospray ionization mass spectrometry (ESI-MS) or NMR spectroscopy (e.g., H, C) is critical. For example, ESI-MS should show a molecular ion peak matching the theoretical mass (e.g., [M+H] for H-Glu(OtBu)-Leu-OMe·HCl ≈ 451.3 g/mol). Purity >98% is typical for research-grade material .
Q. What synthetic routes are commonly employed for H-Glu(OtBu)-Leu-OMe·HCl in peptide chemistry?
The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Key steps include:
Deprotection : TFA cleavage for Boc groups or piperidine for Fmoc.
Coupling : Activate carboxyl groups with HATU/DIPEA in anhydrous DCM or DMF.
Purification : Precipitation or preparative HPLC.
A validated protocol involves coupling H-Glu(OtBu)-OtBu·HCl with H-Leu-OMe·HCl using 4-nitrophenyl chloroformate as an activating agent .
Q. How should researchers handle and store H-Glu(OtBu)-Leu-OMe·HCl to ensure stability?
Store at -20°C in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester. For short-term use, dissolve in anhydrous DMSO or DCM (1–10 mM) and aliquot to avoid freeze-thaw cycles. Always wear PPE (gloves, goggles) due to its irritant properties .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data for H-Glu(OtBu)-Leu-OMe·HCl across experimental conditions?
Solubility varies with solvent polarity, temperature, and pH. For example:
Q. What strategies optimize coupling efficiency during the synthesis of H-Glu(OtBu)-Leu-OMe·HCl?
Low coupling yields often stem from steric hindrance or poor activation. Mitigation strategies include:
Q. How can researchers analyze the stability of H-Glu(OtBu)-Leu-OMe·HCl under varying pH and temperature conditions?
Design a stability-indicating assay :
Prepare solutions in buffers (pH 2–9) and incubate at 4°C, 25°C, and 40°C.
Sample aliquots at 0, 24, 48, and 72 hours.
Analyze degradation products via HPLC-MS/MS with a C18 column.
Key degradation pathways include ester hydrolysis (pH >7) and tert-butyl deprotection (acidic conditions). Quantify degradation using peak area normalization .
Q. How should contradictory spectral data (NMR/MS) be reconciled for H-Glu(OtBu)-Leu-OMe·HCl?
Contradictions may arise from impurities, solvent artifacts, or ionization suppression. Steps:
Repurify : Use preparative HPLC to isolate the target compound.
Validate NMR : Compare H shifts with literature (e.g., δ 1.4 ppm for tert-butyl protons).
MS calibration : Use internal standards (e.g., sodium trifluoroacetate) for accurate mass measurement.
Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity .
Methodological Guidelines
- For purity analysis : Always include a system suitability test (SST) with reference standards in HPLC runs .
- For synthetic optimization : Use design of experiments (DoE) to evaluate factors like temperature, solvent, and reagent ratios .
- For stability studies : Follow ICH Q1A(R2) guidelines for accelerated and forced degradation testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
